4-(Pyrimidin-2-yloxy)benzonitrile
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Overview
Description
4-(Pyrimidin-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H7N3O It is characterized by the presence of a pyrimidine ring attached to a benzonitrile moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Pyrimidin-2-yloxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Pyridin-2-yloxy)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-4-yloxy)benzonitrile: Similar structure but with the oxygen atom attached to the fourth position of the pyrimidine ring.
Uniqueness: 4-(Pyrimidin-2-yloxy)benzonitrile is unique due to the specific positioning of the oxygen atom on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 |
Source
|
Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196214 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353259-03-7 |
Source
|
Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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